STH1 protein - 147257-56-5

STH1 protein

Catalog Number: EVT-1516664
CAS Number: 147257-56-5
Molecular Formula: C11H20O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

STH1 protein is predominantly studied in Saccharomyces cerevisiae (baker's yeast), where it is encoded by the STH1 gene. This protein has been characterized through various experimental techniques, including mass spectrometry and ribosome profiling, which help elucidate its function and interactions within the cell .

Classification

STH1 protein is classified as a member of the AAA+ (ATPases Associated with diverse cellular Activities) family. These proteins are characterized by their ATPase activity, which is essential for energy-dependent processes such as protein folding, assembly, and degradation. STH1 specifically functions in the context of ribosomal RNA processing and ribosome assembly .

Synthesis Analysis

Methods

The synthesis of STH1 protein can be achieved through various methods, including cell-free protein expression systems and traditional cell-based expression systems. Cell-free systems utilize lysates from human or yeast cells to synthesize proteins without the need for living cells. This method allows for rapid production and high-throughput analysis of proteins, making it ideal for studying protein interactions and post-translational modifications .

Technical Details

In cell-free systems, components such as ribosomes, tRNAs, amino acids, and other necessary cofactors are combined with a DNA template encoding the STH1 protein. The reaction typically occurs at 30°C for a specified duration, allowing for efficient translation. This method can also incorporate stable isotope labeling to facilitate mass spectrometry analysis for quantitative studies .

Molecular Structure Analysis

Structure

The molecular structure of STH1 protein has been studied using advanced techniques such as cryo-electron microscopy and X-ray crystallography. These studies reveal that STH1 adopts a multi-domain structure that facilitates its interaction with other ribosomal components during assembly. The ATP-binding domain is crucial for its function as it hydrolyzes ATP to provide energy for conformational changes necessary for ribosome assembly .

Data

Structural data indicate that STH1 interacts with several ribosomal proteins and RNA components, forming a complex that is essential for the maturation of ribosomal subunits. The precise arrangement of these interactions is vital for maintaining the integrity and functionality of the ribosome during translation .

Chemical Reactions Analysis

Reactions

STH1 protein participates in several biochemical reactions related to protein synthesis. Its primary reaction involves ATP hydrolysis, which drives conformational changes necessary for ribosome assembly. This process can be modeled using kinetic simulations to understand how variations in ATP concentration affect the efficiency of translation initiation .

Technical Details

The reaction mechanism involves binding ATP to the STH1 protein, followed by hydrolysis to ADP and inorganic phosphate. This reaction is coupled with structural rearrangements within the ribosomal complex, facilitating the correct positioning of transfer RNA and amino acids during translation .

Mechanism of Action

Process

The mechanism of action of STH1 involves its role as an ATPase that regulates various steps in ribosome biogenesis. Upon binding ATP, STH1 undergoes conformational changes that promote the assembly of ribosomal components into functional subunits. This process includes the recruitment of additional factors necessary for ribosomal RNA processing and maturation .

Data

Experimental data demonstrate that mutations in the STH1 gene can lead to defects in ribosome assembly and function, resulting in impaired protein synthesis. Such studies highlight the critical nature of STH1 in maintaining cellular homeostasis through effective translation processes .

Physical and Chemical Properties Analysis

Physical Properties

STH1 protein exhibits stability under physiological conditions but may be sensitive to extreme temperatures or pH levels. Its solubility can vary depending on the presence of specific ions or co-factors that influence its structural integrity.

Chemical Properties

As an ATPase, STH1 has specific chemical properties related to its ability to bind and hydrolyze ATP. The affinity for ATP is critical for its function; alterations in this affinity can significantly impact its role in translation initiation .

Applications

Scientific Uses

STH1 protein has several applications in scientific research:

  • Protein Interaction Studies: It serves as a model for studying protein-protein interactions within ribosomal complexes.
  • Ribosome Biogenesis Research: Understanding its role aids in elucidating mechanisms underlying ribosome assembly.
  • Therapeutic Targets: Given its essential function in translation, STH1 may be explored as a target for drugs aimed at modulating protein synthesis in disease contexts .
  • Biotechnological Applications: Its use in cell-free expression systems allows researchers to produce functional proteins rapidly for structural analysis or functional assays .
Structural Characterization of STH1

Primary Sequence Analysis and Domains

The catalytic ATPase subunit of the RSC (Remodel the Structure of Chromatin) complex, STH1 (SNF Two Homolog 1), exhibits a multi-domain architecture essential for chromatin remodeling. Its primary sequence spans 1,359 amino acids with a molecular weight of ~156.7 kDa and an isoelectric point of 6.68 [8]. Four evolutionarily conserved domains enable its function: the HSA domain (residues 301–365), post-HSA (pHSA) domain (residues 366–425), ATPase domain (residues 426–1097), and a C-terminal bromodomain (residues 1150–1340) [1] [4] [9].

Helicase/SANT-Associated (HSA) Domains

The N-terminal HSA domain serves as a scaffold for nuclear actin-related proteins (ARPs). In RSC, it recruits the heterotrimeric Rtt102-Arp7/Arp9 module, which regulates ATPase activity and nucleosome remodeling efficiency [2] [5] [9]. Biophysical analyses reveal that ARP binding induces a conformational shift in the HSA domain, transitioning it from a disordered loop to a stable α-helix [1]. This helical rearrangement enables the HSA domain to interact with the pHSA and "protrusion-1" (P1) regions of the ATPase domain, forming a pseudo-four-helix bundle that acts as a regulatory pivot for large-scale conformational changes [1] [5]. Mutations disrupting the HSA-ARP interface (e.g., ΔHSA) cause ARP dissociation and reduce ATP hydrolysis by 40–60%, underscoring its role in allosteric regulation [9].

Bromodomains and Histone Interaction Motifs

The C-terminal bromodomain of STH1 recognizes acetylated histone tails through a conserved hydrophobic pocket formed by helices αA, αB, αC, and αZ [3] [6]. Structural studies (2.7-Å resolution) demonstrate preferential binding to H3K14ac (Kd = 110 µM) and H4K20ac (Kd = 95 µM) peptides [6]. Key residues—Ser1276 and Trp1338—fine-tune substrate affinity and specificity:

  • Ser1276 mutation (e.g., S1276A) increases H3K14ac affinity 3-fold by enhancing hydrophobic interactions.
  • Trp1338 mutation (e.g., W1338F) abolishes H4K20ac selectivity due to disrupted hydrogen bonding [6].Unlike specialized bromodomains (e.g., BRD4), STH1 exhibits versatile, low-affinity binding to multiple acetylated marks, enabling broad chromatin engagement during nucleosome remodeling [3] [7].

DEGH Motif in ATP Binding and DNA Translocase Activity

The ATPase domain harbors the DEGH motif (residues 798–801), a SF2 helicase-family signature critical for DNA translocase activity [4] [8]. This motif couples ATP hydrolysis to DNA translocation via a "switch region" that undergoes open/closed transitions during nucleotide cycling [1] [4]. Mutagenesis of the conserved glutamate (E799A) ablates DNA-dependent ATPase activity and nucleosome sliding, confirming its role in energy transduction [4] [8].

Table 1: Functional Domains of STH1 Protein

DomainResiduesFunctionRegulatory Partners
HSA301–365ARP module recruitment; allosteric regulationRtt102-Arp7/Arp9
Bromodomain1150–1340Recognition of H3K14ac/H4K20acAcetylated histone tails
DEGH motif798–801ATP hydrolysis; DNA translocationATP, nucleosomal DNA
pHSA366–425Intramolecular interaction with P1; ARP-mediated regulationProtrusion-1 (ATPase domain)

Post-Translational Modifications

STH1 undergoes extensive post-translational modifications (PTMs) that modulate its stability, complex assembly, and catalytic activity.

Acetylation, Ubiquitination, and Sumoylation Sites

Mass spectrometry identifies K944 acetylation within the ATPase domain and ubiquitination at K230, K482, and K1023 [8]. Sumoylation occurs at five lysines (K15, K297, K556, K755, K1245), with K297 located in the HSA domain [8]. These PTMs exhibit hierarchical crosstalk:

  • Sumoylation at K297 promotes RSC complex assembly by stabilizing STH1-Arp9 interactions.
  • Ubiquitination at K1023 triggers proteasomal degradation, inversely correlated with cellular stress resistance [4] [8].Notably, K944 acetylation enhances DNA-binding affinity by neutralizing positive charges in the ATPase cleft, increasing nucleosome remodeling efficiency by ∼30% [8].

Phosphorylation Patterns and Regulatory Implications

STH1 is phosphorylated at 23 residues, predominantly in the linker regions between domains [8]. Key phosphorylation sites include:

  • Ser366 (HSA-pHSA junction): Cell-cycle-dependent phosphorylation (peaking in G2/M) that weakens pHSA-P1 interactions, potentiating ARP-mediated activation.
  • Thr1028 (bromodomain): Phosphorylation by casein kinase 2 reduces H3K14ac affinity by 50%, redirecting RSC to H4K20ac-rich regions [4] [6].In Candida albicans, STH1 phosphorylation is essential for kinetochore clustering and chromosome segregation, with phospho-ablatant mutants causing aberrant spindle assembly [4].

Table 2: Key Post-Translational Modifications of STH1

PTM TypeSitesFunctional ConsequenceRegulator
AcetylationK944Enhanced DNA binding; increased remodeling activityNuA4 HAT complex
UbiquitinationK230, K482, K1023Proteasomal degradation; stress response modulationSCF ubiquitin ligase
SumoylationK15, K297, etc.Complex stability; ARP module recruitmentUbc9
PhosphorylationSer366, Thr1028Cell-cycle regulation; histone binding specificityCasein kinase 2

Computational and Experimental Structural Models

AlphaFold Predictions and Confidence Metrics

AlphaFold2 models of full-length STH1 show high confidence (pLDDT >85) for the bromodomain and ATPase core but low confidence (pLDDT <50) for the HSA-pHSA linker, reflecting its conformational plasticity [1]. Key predictions:

  • The HSA domain adopts a helical fold only upon ARP binding, consistent with circular dichroism data showing disorder-to-helix transitions [1] [5].
  • The pHSA domain forms a helix-loop-helix structure that docks onto the P1 region of the ATPase domain, validated by cross-linking mass spectrometry (XL-MS) [5].Simulations suggest ARP binding reduces HSA-pHSA flexibility by 70%, stabilizing a "closed" conformation optimal for nucleosome engagement [5].

Comparative Analysis with Snf2 and Brg1 Homologs

STH1 shares 45% sequence identity with Snf2 (yeast SWI/SNF ATPase) and 38% with human Brg1 (BAF complex) [4]. Cryo-EM structures reveal divergent regulatory mechanisms:

  • ARP Module Orientation: In STH1, the ARP module rotates 120° relative to Brg1, pivoting at the HSA-pHSA junction to accommodate nucleosome binding [1].
  • Bromodomain Specificity: Brg1 recognizes H3K14ac with 10-fold higher affinity than STH1 (Kd = 12 µM vs. 110 µM) due to a deeper acetyl-lysine pocket [6].
  • DEGH Motif Conservation: All three proteins retain the catalytic glutamate (Glu799 in STH1), but Snf2 exhibits slower ATP turnover due to steric hindrance from its N-terminal region [4] [8].

Table 3: Structural and Functional Comparison of STH1 Homologs

FeatureSTH1 (RSC)Snf2 (SWI/SNF)Brg1 (BAF)
ARP PartnersArp7/Arp9-Rtt102Arp7/Arp9-Rtt102BAF53 (actin-like)
Bromodomain Kd (H3K14ac)110 µM220 µM12 µM
Nucleosome Sliding Rate4.2 bp/sec2.1 bp/sec5.8 bp/sec
Regulatory HubHSA-pHSA-P1 bundleMinimal post-HSAHSA-BRD9 interaction

Chemical Compound Names:STH1 protein, Actin-Related Protein 7 (Arp7), Actin-Related Protein 9 (Arp9), Rtt102 protein, Nucleosome, Adenosine triphosphate (ATP), Bromodomain, Helicase-SANT-Associated (HSA) domain.

Properties

CAS Number

147257-56-5

Product Name

STH1 protein

Molecular Formula

C11H20O3

Synonyms

STH1 protein

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